Methyltetrazine-PEG4-SSPy

CAS No.:

Cat. No.: VC16014336

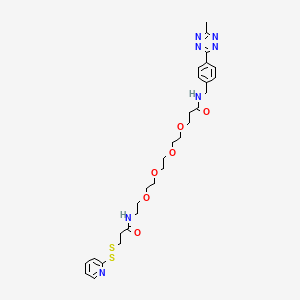

Molecular Formula: C29H39N7O6S2

Molecular Weight: 645.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H39N7O6S2 |

|---|---|

| Molecular Weight | 645.8 g/mol |

| IUPAC Name | N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

| Standard InChI | InChI=1S/C29H39N7O6S2/c1-23-33-35-29(36-34-23)25-7-5-24(6-8-25)22-32-26(37)9-13-39-15-17-41-19-20-42-18-16-40-14-12-30-27(38)10-21-43-44-28-4-2-3-11-31-28/h2-8,11H,9-10,12-22H2,1H3,(H,30,38)(H,32,37) |

| Standard InChI Key | QXFIMEMMJHLDTQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC3=CC=CC=N3 |

Introduction

Chemical Structure and Composition

Molecular Architecture

Methyltetrazine-PEG4-SSPy (, MW: 645.80) features three distinct components :

-

Methyltetrazine: A six-membered aromatic ring with four nitrogen atoms, functionalized with a methyl group to stabilize the tetrazine via electron-donating effects .

-

PEG4 Spacer: A tetraethylene glycol chain () that improves aqueous solubility and minimizes steric hindrance during conjugation .

-

Pyridyl Disulfide (SSPy): A thiol-reactive group that forms disulfide bonds with cysteine residues or other free thiols, enabling reversible linkages .

The compound typically appears as a red solid or oil, with >95% purity by HPLC, and is soluble in polar organic solvents like DMSO, DMF, and THF .

Synthesis and Stability

Synthetic Pathways

Methyltetrazine-PEG4-SSPy is synthesized through sequential coupling reactions:

-

The methyltetrazine moiety is introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition, followed by methylation .

-

The PEG4 spacer is conjugated using carbodiimide chemistry (e.g., EDC/NHS activation) .

-

The SSPy group is attached via disulfide exchange or thiol-maleimide coupling .

Stability Considerations

Mechanism of Action

Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The methyltetrazine group undergoes rapid IEDDA cycloaddition with strained dienophiles like trans-cyclooctene (TCO) or norbornene, forming stable dihydropyridazine adducts. This reaction proceeds at rates exceeding under physiological conditions, requiring no catalysts .

Disulfide Bond Formation and Cleavage

The SSPy group reacts with free thiols () via thiol-disulfide exchange, forming a covalent disulfide bond. This linkage is reversibly cleaved under reducing environments (e.g., in the presence of glutathione or dithiothreitol), enabling controlled payload release .

Applications in Biotechnology

Bioconjugation

Methyltetrazine-PEG4-SSPy is widely used to conjugate biomolecules:

-

Antibody-Drug Conjugates (ADCs): The SSPy group links antibodies to cytotoxic agents via cysteine residues, while the tetrazine enables subsequent "click" modifications .

-

Dual-Labeling Strategies: Sequential IEDDA and disulfide bond formation allow orthogonal labeling of proteins, nucleic acids, or nanoparticles .

Targeted Drug Delivery

The cleavable disulfide bond facilitates redox-sensitive drug release in tumor microenvironments, where glutathione levels are elevated . For example, doxorubicin conjugated via Methyltetrazine-PEG4-SSPy showed >80% release within 24 hours under reducing conditions .

Molecular Imaging

Tetrazine-TCO ligation enables pretargeted imaging. In one study, -labeled TCO was administered after a tetrazine-modified antibody, achieving high tumor-to-background ratios in murine models .

Comparative Analysis with Related Linkers

Future Directions

Ongoing research aims to optimize the pharmacokinetics of Methyltetrazine-PEG4-SSPy conjugates and explore its use in CRISPR delivery and immunotherapy. Advances in bioorthogonal chemistry may further enhance its reaction kinetics and specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume